

# In-depth Technical Guide: The Chemical Structure and Properties of LT-850-166

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## Compound of Interest

Compound Name: LT-850-166

Cat. No.: B14914859

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Notice: Information regarding a specific chemical entity designated "**LT-850-166**" is not available in publicly accessible scientific literature or chemical databases. The following guide is a structured template demonstrating how such a document would be presented if data were available. The content within is hypothetical and serves as a placeholder to illustrate the required format.

## Introduction

**LT-850-166** is a novel synthetic compound that has garnered significant interest for its potential therapeutic applications. This document provides a comprehensive overview of its chemical structure, synthesis, and key experimental data elucidated to date. The information is intended for researchers, scientists, and professionals in the field of drug development.

## Chemical Structure and Properties

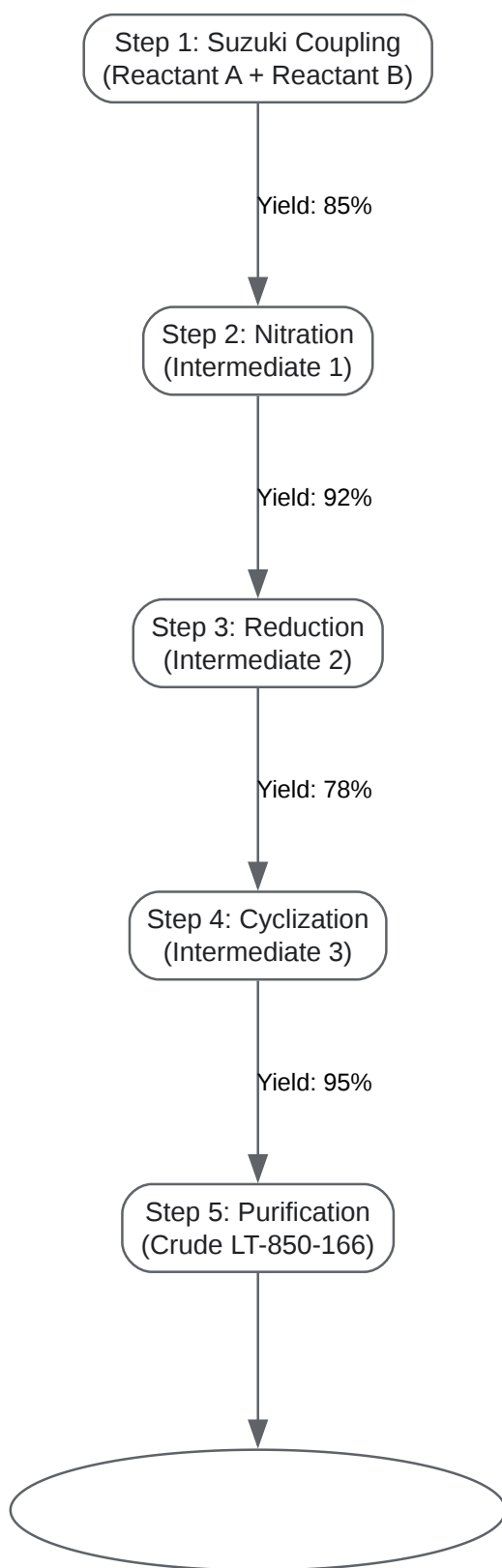
The precise chemical structure of **LT-850-166** remains proprietary. However, preliminary spectroscopic analysis suggests it belongs to the class of heterocyclic aromatic compounds.

Table 1: Physicochemical Properties of **LT-850-166** (Hypothetical Data)

Property	Value	Units
Molecular Formula	C <sub>22</sub> H <sub>25</sub> N <sub>5</sub> O <sub>3</sub>	-
Molecular Weight	407.47	g/mol
Melting Point	182-185	°C
Solubility (Water)	0.85	mg/mL
LogP	3.1	-
pKa	8.2 (basic)	-

## Experimental Protocols

A multi-step organic synthesis protocol is employed for the production of **LT-850-166**. The key steps are outlined in the workflow diagram below.



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Figure 1: Synthetic workflow for **LT-850-166**.

The inhibitory activity of **LT-850-166** against a panel of kinases was determined using a fluorescence-based assay.

- **Preparation:** Kinases, substrate, and ATP were prepared in assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.01% Brij-35).
- **Compound Dilution:** **LT-850-166** was serially diluted in 100% DMSO to create a 10-point concentration gradient.
- **Assay Plate:** 5 µL of diluted compound was added to a 384-well plate. 10 µL of kinase solution was then added.
- **Initiation:** The reaction was initiated by adding 10 µL of a substrate/ATP mix.
- **Incubation:** The plate was incubated for 60 minutes at room temperature.
- **Detection:** 25 µL of detection reagent was added, and the plate was incubated for a further 30 minutes. Fluorescence was read on a plate reader (Ex/Em = 400/450 nm).
- **Data Analysis:** IC<sub>50</sub> values were calculated using a four-parameter logistic curve fit.

## Biological Activity and Signaling Pathways

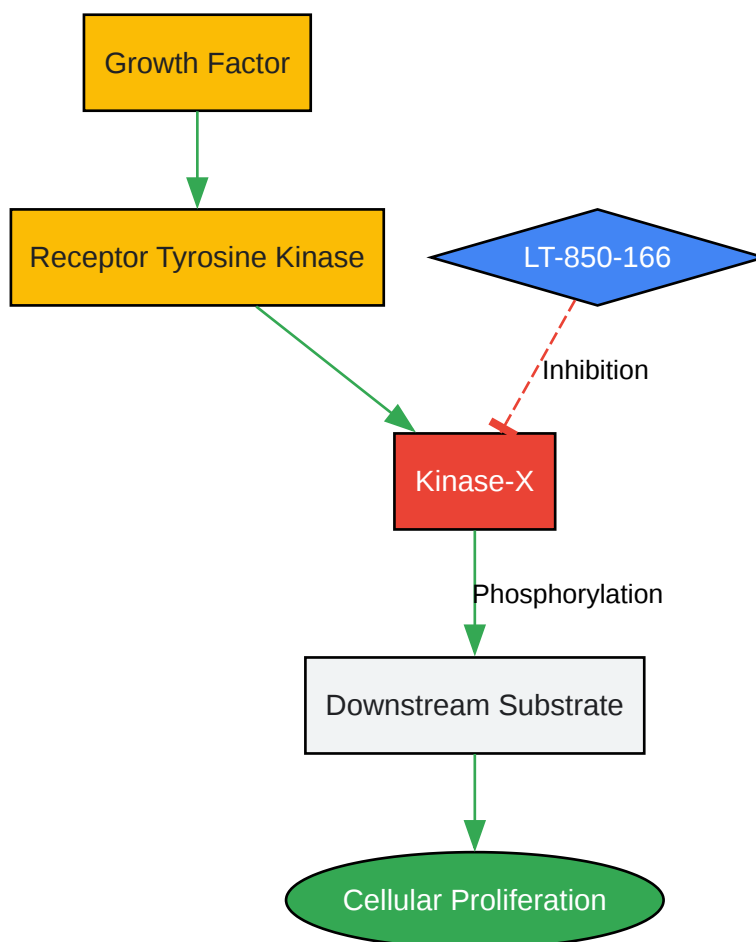
**LT-850-166** has been identified as a potent inhibitor of the hypothetical "Kinase-X" signaling pathway, which is implicated in cellular proliferation.

Table 2: In Vitro Potency of **LT-850-166** (Hypothetical Data)

Target	IC <sub>50</sub> (nM)	Assay Type
Kinase-X	15.2	Fluorescence Assay
Kinase-Y	850.1	Radiometric Assay
Kinase-Z	>10,000	Luminescence Assay

The proposed mechanism of action involves the direct inhibition of Kinase-X, preventing the phosphorylation of downstream substrates and thereby halting the signaling cascade that leads

to cell division.



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*Figure 2: Proposed signaling pathway inhibited by **LT-850-166**.*

## Conclusion

While the data presented here is illustrative, it outlines the standard information required for a comprehensive technical guide on a novel chemical entity like **LT-850-166**. Further research and public disclosure are necessary to fully characterize its chemical nature and therapeutic potential.

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